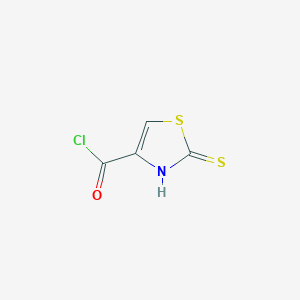

2-Sulfanylidene-2,3-dihydro-1,3-thiazole-4-carbonyl chloride

Description

Properties

CAS No. |

88982-85-8 |

|---|---|

Molecular Formula |

C4H2ClNOS2 |

Molecular Weight |

179.7 g/mol |

IUPAC Name |

2-sulfanylidene-3H-1,3-thiazole-4-carbonyl chloride |

InChI |

InChI=1S/C4H2ClNOS2/c5-3(7)2-1-9-4(8)6-2/h1H,(H,6,8) |

InChI Key |

XQJMPVVYGPPNPU-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(NC(=S)S1)C(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 2-Sulfanylidene-2,3-dihydro-1,3-thiazole-4-carbonyl chloride

General Synthetic Strategy

The synthesis of 2-Sulfanylidene-2,3-dihydro-1,3-thiazole-4-carbonyl chloride typically involves the transformation of thiazole-4-carboxylic acid derivatives into the corresponding acid chlorides. The presence of the sulfanylidene group requires careful control of reaction conditions to preserve the thiazole ring integrity and avoid side reactions.

Common Synthetic Routes

Chlorination of 2-Sulfanylidene-2,3-dihydro-1,3-thiazole-4-carboxylic acid

- Starting Material: 2-Sulfanylidene-2,3-dihydro-1,3-thiazole-4-carboxylic acid

- Reagents: Thionyl chloride (SOCl₂), oxalyl chloride, or phosphorus pentachloride (PCl₅)

- Solvents: Anhydrous solvents such as dichloromethane or chloroform

- Conditions: Reflux or room temperature under inert atmosphere (nitrogen or argon)

- Mechanism: Conversion of the carboxylic acid group to the acid chloride via nucleophilic substitution with chlorinating agents while maintaining the sulfanylidene functionality.

This method is widely used due to its straightforwardness and high yield. The reaction proceeds smoothly with thionyl chloride, often in the presence of catalytic amounts of dimethylformamide (DMF) to activate the reagent.

Cyclocondensation Followed by Chlorination

An alternative approach involves the initial synthesis of the thiazole ring with the sulfanylidene group, followed by selective chlorination at the 4-position carbonyl.

- Step 1: Cyclocondensation of thioamides with α-haloketones or α-haloesters to form 2-sulfanylidene-1,3-thiazoline derivatives.

- Step 2: Oxidation or functional group transformation to introduce the carboxylic acid at the 4-position.

- Step 3: Chlorination of the carboxylic acid to the acid chloride using chlorinating agents as described above.

This multi-step method allows for structural variations and functionalization on the thiazole ring before chlorination.

Representative Reaction Conditions and Yields

| Method | Reagents | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Direct chlorination with SOCl₂ | Thionyl chloride | Dichloromethane | Reflux (40-60 °C) | 80-95 | DMF catalyst often used |

| Chlorination with oxalyl chloride | Oxalyl chloride | Chloroform | 0-25 °C | 75-90 | Mild conditions, less side products |

| Cyclocondensation + chlorination | Thioamide + α-haloketone + SOCl₂ | Various | Multi-step | 65-85 | Allows ring substitution control |

Mechanistic Insights and Reaction Optimization

- The chlorination step is sensitive to moisture and requires anhydrous conditions to prevent hydrolysis of the acid chloride.

- Use of inert atmosphere (nitrogen or argon) is critical to avoid oxidation of the sulfanylidene group.

- Catalytic DMF enhances the chlorination efficiency by forming a reactive Vilsmeier intermediate.

- Reaction temperature control is essential to minimize decomposition of the thiazole ring.

Research Discoveries and Advances

- Recent patents (e.g., IE53116B1) describe optimized processes for the preparation of thiazole derivatives with sulfanylidene groups, emphasizing the use of safe and scalable chlorination methods.

- Studies on related compounds have demonstrated that the choice of chlorinating agent affects the purity and yield of the acid chloride intermediates, with thionyl chloride being preferred for industrial applications due to cost-effectiveness and availability.

- Microwave-assisted chlorination has been explored to reduce reaction times while maintaining high yields, although scalability remains under investigation.

Summary Table of Preparation Methods

| Preparation Method | Key Reagents | Advantages | Disadvantages | Typical Yield (%) |

|---|---|---|---|---|

| Direct chlorination of carboxylic acid | SOCl₂, DMF catalyst | High yield, simple procedure | Requires anhydrous conditions | 80-95 |

| Chlorination with oxalyl chloride | Oxalyl chloride | Mild conditions, fewer impurities | More expensive reagent | 75-90 |

| Cyclocondensation followed by chlorination | Thioamide + α-haloketone + SOCl₂ | Structural versatility | Multi-step, longer synthesis | 65-85 |

| Microwave-assisted chlorination | SOCl₂ + microwave | Reduced reaction time | Scalability challenges | 70-90 |

Chemical Reactions Analysis

Types of Reactions

4-Thiazolecarbonyl chloride, 2-mercapto- undergoes various chemical reactions, including:

Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of amides, esters, and thioesters, respectively.

Oxidation and Reduction: The mercapto group can be oxidized to form disulfides or reduced to form thiols.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, alcohols, and thiols.

Oxidation: Reagents like hydrogen peroxide or iodine can be used to oxidize the mercapto group.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.

Major Products Formed

Amides, Esters, and Thioesters: Formed from substitution reactions with amines, alcohols, and thiols, respectively.

Disulfides: Formed from the oxidation of the mercapto group.

Scientific Research Applications

4-Thiazolecarbonyl chloride, 2-mercapto- has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives with potential biological activities

Biology: Investigated for its antimicrobial, antifungal, and anticancer properties

Medicine: Explored as a precursor for the development of pharmaceutical agents targeting various diseases

Industry: Utilized in the production of agrochemicals, dyes, and materials with specific properties

Mechanism of Action

The mechanism of action of 4-thiazolecarbonyl chloride, 2-mercapto- involves its interaction with biological molecules through its reactive functional groups. The carbonyl chloride group can react with nucleophilic sites on proteins and enzymes, leading to the formation of covalent bonds. This can result in the inhibition or activation of specific biochemical pathways. The mercapto group can also participate in redox reactions, affecting cellular redox balance and signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-sulfanylidene-2,3-dihydro-1,3-thiazole-4-carbonyl chloride with structurally analogous thiazole derivatives, emphasizing substituent effects, molecular properties, and applications:

Key Structural and Functional Comparisons

Substituent Effects on Reactivity: The carbonyl chloride group in all compounds confers high electrophilicity, enabling nucleophilic acyl substitution reactions. However, the 2-sulfanylidene group in the target compound may enhance hydrogen-bonding capacity and redox activity compared to phenyl or methyl substituents .

Biological Activity: Compounds with propenyl and imine groups (e.g., ’s derivatives) show strong binding to angiotensin II receptors, suggesting that the target compound’s dihydro-thiazole core could be optimized for similar cardiovascular applications .

Synthetic Considerations :

- The synthesis of dihydro-thiazoles often involves cyclocondensation of thioureas with α-bromo ketones (e.g., ) or reactions with chloroacetyl chloride (e.g., ). The target compound’s sulfanylidene group may require controlled oxidation steps to prevent over-oxidation to disulfides .

Safety and Handling: All carbonyl chloride derivatives are moisture-sensitive and require low-temperature storage (e.g., ≤4°C for 2-phenyl-1,3-thiazole-4-carbonyl chloride) .

Research Findings and Implications

- Pharmacological Potential: The dihydro-thiazole scaffold, as seen in , is a promising template for antihypertensive agents. The target compound’s sulfanylidene group could modulate electronic properties to enhance receptor binding .

- Synthetic Challenges: Stability issues in dihydro-thiazoles (e.g., ring aromatization) necessitate inert atmospheres and low temperatures during synthesis, as demonstrated in ’s use of nitrogen atmospheres for benzothiazepinone synthesis .

- Comparative Reactivity : The target compound’s carbonyl chloride is likely more reactive than its carboxamide analog (), making it a versatile intermediate for amide or ester formation .

Biological Activity

2-Sulfanylidene-2,3-dihydro-1,3-thiazole-4-carbonyl chloride is a compound of interest in medicinal chemistry and agricultural applications due to its diverse biological activities. This article reviews the biological activity of this compound, highlighting its synthesis, mechanisms of action, and potential applications based on recent research findings.

The molecular formula of 2-sulfanylidene-2,3-dihydro-1,3-thiazole-4-carbonyl chloride is with a molecular weight of approximately 189.67 g/mol. The compound features a thiazole ring that contributes to its biological properties.

Synthesis

The synthesis of 2-sulfanylidene-2,3-dihydro-1,3-thiazole-4-carbonyl chloride can be achieved through several methods involving the reaction of thiazole derivatives with acyl chlorides under controlled conditions. For instance, one method involves the use of triethylamine as a base in dichloromethane (DCM) to facilitate the acylation process .

Antimicrobial Activity

Research has demonstrated that compounds containing the thiazole moiety exhibit significant antimicrobial properties. For example, studies have shown that derivatives of thiazoles can inhibit the growth of various bacterial strains and fungi. The mechanism often involves disruption of microbial cell walls or interference with metabolic pathways .

| Microorganism | Activity | Reference |

|---|---|---|

| E. coli | Inhibitory | |

| S. aureus | Moderate inhibition | |

| C. albicans | Effective antifungal |

Herbicidal Activity

The compound has also been evaluated for herbicidal properties. In greenhouse trials, thiazole derivatives showed promising efficacy against various grass weeds when applied preemergently. The biological activity was assessed using visual assessments of green mass inhibition .

| Weed Species | Efficacy Rating | Dose Rate (g/ha) | Reference |

|---|---|---|---|

| Lolium rigidum | 4 (70–89% inhibition) | 320 | |

| Echinochloa crus-galli | 3 (50–69% inhibition) | 320 |

The biological activity of 2-sulfanylidene-2,3-dihydro-1,3-thiazole-4-carbonyl chloride is attributed to its ability to interact with specific enzymes and receptors within microbial and plant systems. For instance, certain thiazole derivatives have been shown to inhibit acyl-ACP thioesterase, an enzyme critical for fatty acid biosynthesis in plants and microbes .

Case Studies

- Antimicrobial Efficacy Study : A study conducted on various thiazole derivatives indicated that compounds similar to 2-sulfanylidene-2,3-dihydro-1,3-thiazole-4-carbonyl chloride exhibited significant antibacterial activity against Gram-positive bacteria due to their ability to disrupt cell membrane integrity .

- Herbicidal Trials : In trials assessing the herbicidal potential of related compounds, several analogs demonstrated effective control over monocotyledonous weeds, suggesting a viable application in agricultural practices for weed management .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.